molecular formula C10H15N3O B15256452 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B15256452
M. Wt: 193.25 g/mol
InChI Key: OXSQMPPYUIXYGQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 6-position and an isopropyl group at the nitrogen atom of the carboxamide at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine ring are reacted together.

    Formation of the Carboxamide: The carboxamide group can be introduced by reacting the pyridine derivative with isopropylamine and a suitable carboxylating agent, such as carbonyl diimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are common.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Similar structure but with a thieno ring instead of a pyridine ring.

    Benzofuro[3,2-b]pyridine derivatives: Compounds with a fused benzofuran ring system.

Uniqueness

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an isopropyl-substituted carboxamide makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-(aminomethyl)-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H15N3O/c1-7(2)13-10(14)8-3-4-9(5-11)12-6-8/h3-4,6-7H,5,11H2,1-2H3,(H,13,14)

InChI Key

OXSQMPPYUIXYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)CN

Origin of Product

United States

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